molecular formula C17H19IN4O4 B426518 4-[(3-ethoxy-4-hydroxy-5-iodophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

4-[(3-ethoxy-4-hydroxy-5-iodophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

Cat. No.: B426518
M. Wt: 470.3g/mol
InChI Key: KMAHUIWLUOVXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound with a molecular formula of C17H19IN4O4 and an average mass of 470.262 Da . This compound features a pyrazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step reaction process. One common method is a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent purity products, which are isolated by simple filtration.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) include other pyrazole derivatives such as 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) . These compounds share similar structural motifs but may differ in their specific biological activities and applications. The uniqueness of 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C17H19IN4O4

Molecular Weight

470.3g/mol

IUPAC Name

4-[(3-ethoxy-4-hydroxy-5-iodophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C17H19IN4O4/c1-4-26-11-6-9(5-10(18)15(11)23)14(12-7(2)19-21-16(12)24)13-8(3)20-22-17(13)25/h5-6,14,23H,4H2,1-3H3,(H2,19,21,24)(H2,20,22,25)

InChI Key

KMAHUIWLUOVXQD-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.